3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
CAS No.: 1245570-03-9
Cat. No.: VC2919238
Molecular Formula: C6H8BrN3O
Molecular Weight: 218.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245570-03-9 |
---|---|
Molecular Formula | C6H8BrN3O |
Molecular Weight | 218.05 g/mol |
IUPAC Name | 3-bromo-5-(oxolan-2-yl)-1H-1,2,4-triazole |
Standard InChI | InChI=1S/C6H8BrN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h4H,1-3H2,(H,8,9,10) |
Standard InChI Key | OLLBRKSEJCGPHS-UHFFFAOYSA-N |
SMILES | C1CC(OC1)C2=NC(=NN2)Br |
Canonical SMILES | C1CC(OC1)C2=NC(=NN2)Br |
Introduction
Structural Characteristics and Properties
Molecular Structure
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole belongs to the class of 1,2,4-triazoles, featuring a five-membered heterocyclic ring containing three nitrogen atoms. The compound is characterized by a bromine atom at the 3-position and a tetrahydrofuran ring at the 5-position. This particular arrangement confers unique chemical properties that distinguish it from other triazole derivatives .
The molecular structure can be described as follows:
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A 1,2,4-triazole core with three nitrogen atoms in positions 1, 2, and 4
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A bromine substituent at position 3
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A tetrahydrofuran ring (a five-membered oxygen-containing heterocycle) attached at position 5
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An unsubstituted N-H at position 1
Physical Properties
The physical properties of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole are important for understanding its behavior in various chemical environments and biological systems. The following table summarizes the key physical parameters of this compound:
Chemical Identifiers
The compound can be identified using various chemical notations and identifiers, which are essential for database searching and compound registration:
Synthetic Methods and Preparation
General Synthetic Routes
The synthesis of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole typically involves multiple steps, beginning with the formation of the triazole ring system followed by functionalization with the bromine atom and tetrahydrofuran moiety. Several synthetic pathways have been developed, each with specific advantages depending on the desired scale, purity, and yield.
Key Synthetic Strategies
The synthesis of this compound generally follows these key strategies:
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Formation of the triazole core through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds
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Introduction of the tetrahydrofuran ring either before or after triazole formation
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Selective bromination at the 3-position using appropriate brominating agents
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Protection and deprotection steps to ensure regioselectivity
Purification and Characterization
After synthesis, the compound requires purification to remove byproducts and unreacted starting materials. Common purification techniques include:
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Column chromatography using silica gel with appropriate solvent systems
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Recrystallization from suitable solvents
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Preparative HPLC for high-purity requirements
Characterization typically involves:
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NMR spectroscopy (¹H and ¹³C) to confirm the structure
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Mass spectrometry to verify the molecular weight
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Infrared spectroscopy to identify functional groups
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X-ray crystallography for definitive structural confirmation when crystalline material is available
Chemical Reactivity and Transformations
Reactive Sites
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole possesses several reactive sites that can participate in various chemical transformations:
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The bromine atom at the 3-position serves as an excellent leaving group for substitution reactions and can participate in coupling reactions
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The N-H group at position 1 is moderately acidic and can undergo N-alkylation or N-acylation
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The tetrahydrofuran ring can be modified through ring-opening reactions under specific conditions
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The triazole ring itself can participate in various coordination chemistries with metal ions
Key Reactions
The compound can undergo several key reactions that are valuable in organic synthesis:
Coupling Reactions
The bromine substituent makes this compound an excellent candidate for various coupling reactions, particularly:
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Suzuki-Miyaura cross-coupling with boronic acids to form C-C bonds
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Sonogashira coupling with terminal alkynes to introduce alkynyl groups
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Buchwald-Hartwig amination to form C-N bonds
These reactions typically proceed under palladium catalysis and can be used to introduce diverse functional groups at the 3-position.
Nucleophilic Substitution
The bromine atom can be displaced by various nucleophiles, including:
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Oxygen nucleophiles (alcohols, phenols) to form ethers
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Nitrogen nucleophiles (amines, azides) to introduce new nitrogen-containing groups
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Sulfur nucleophiles (thiols) to form thioethers
N-Functionalization
The N-H group can be deprotonated and functionalized through:
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Alkylation with alkyl halides or tosylates
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Acylation with acid chlorides or anhydrides
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Carbamoylation with isocyanates
Analytical Characterization Techniques
Spectroscopic Analysis
Comprehensive characterization of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole relies on various spectroscopic techniques:
NMR Spectroscopy
¹H NMR spectroscopy typically reveals:
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Signals for the tetrahydrofuran ring protons (typically between 1.8-4.5 ppm)
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A signal for the N-H proton (usually observed as a broad singlet around 11-13 ppm)
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A signal for the proton at the tetrahydrofuran-triazole junction (around 4.9-5.3 ppm)
¹³C NMR spectroscopy shows characteristic signals for:
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The triazole carbon atoms (typically between 140-160 ppm)
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The carbon bearing the bromine atom (around 110-120 ppm)
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The tetrahydrofuran carbon atoms (between 25-80 ppm)
Mass Spectrometry
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound:
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Molecular ion peak at m/z 218/220 (due to bromine isotope pattern)
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Fragment ions corresponding to the loss of bromine
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Characteristic fragmentation of the tetrahydrofuran ring
X-ray Crystallography
X-ray crystallography provides definitive structural information, including:
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Bond lengths and angles within the triazole ring
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Spatial orientation of the tetrahydrofuran ring relative to the triazole
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Intermolecular interactions in the crystal lattice
Bond/Angle | Typical Value | Notes |
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N1-N2 | 1.37-1.39 Å | Triazole ring |
C3-Br | 1.86-1.90 Å | Bromine substituent |
C5-C(THF) | 1.48-1.52 Å | Connection to tetrahydrofuran |
N1-N2-C3 | 103-105° | Triazole ring angle |
Triazole-THF Dihedral | 10-20° | Ring orientation |
Biological Activity and Applications
Antimicrobial Activity
Triazole compounds frequently demonstrate activity against:
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Bacterial pathogens, including both Gram-positive and Gram-negative species
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Fungal infections, with many commercial antifungal agents containing the triazole core
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Some viral targets, particularly when incorporated into nucleoside analogs
Anti-inflammatory Effects
Many triazole derivatives exhibit anti-inflammatory properties through:
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Inhibition of cytokine production (TNF-α, IL-6)
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Modulation of inflammatory pathways
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Reduction of oxidative stress
Synthetic Applications
As a synthetic intermediate, 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole serves several important functions:
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Precursor in the multi-step synthesis of complex drug candidates
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Building block for the creation of chemical libraries for drug discovery
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Scaffold for the development of materials with specific electronic or optical properties
Structure-Activity Relationships
The structure-activity relationships of triazole derivatives highlight the importance of specific structural features:
Structural Feature | Potential Effect on Activity |
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Bromine at C-3 | Enhanced reactivity for further functionalization; potential for halogen bonding with biological targets |
Tetrahydrofuran ring | Improved solubility and bioavailability; potential for hydrogen bonding interactions |
Free N-H group | Hydrogen bond donor; potential for protein binding interactions |
Triazole core | Metabolic stability; bioisostere for other heterocycles |
Comparison with Related Compounds
Structural Analogs
To better understand the distinctive properties of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, it is useful to compare it with structurally related compounds:
Compound | Key Differences | Effect on Properties |
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3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole | Contains methoxy group and N-1 substitution | Different solubility profile; altered hydrogen bonding capability |
3-bromo-1H-1,2,4-triazole | Lacks tetrahydrofuran ring | Simpler structure; different solubility and reactivity |
5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole | Lacks bromine atom | Reduced reactivity at the 3-position; different electronic properties |
3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole | Contains chlorine instead of bromine | Similar but typically less reactive in coupling reactions |
Pharmacophore Analysis
The structural elements of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole can be analyzed in terms of their pharmacophoric properties:
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The triazole ring provides a rigid scaffold with multiple nitrogen atoms for hydrogen bonding
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The bromine atom serves as a halogen bond donor and influences the electronic distribution
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The tetrahydrofuran ring introduces conformational flexibility and additional oxygen for hydrogen bonding
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The N-H group can function as a hydrogen bond donor in interactions with biological targets
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